L-Proline, 4-(phenylmethoxy)-, (4R)-

Description

Molecular Geometry and Stereochemical Configuration

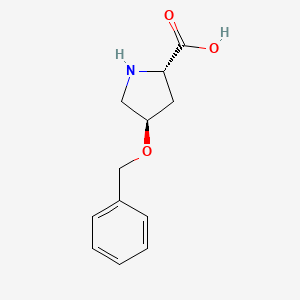

The molecular geometry of L-Proline, 4-(phenylmethoxy)-, (4R)- is defined by its pyrrolidine ring structure with specific stereochemical arrangements at two critical positions. The compound possesses the molecular formula C₁₂H₁₅NO₃ and a molecular weight of 221.25 g/mol. The stereochemical configuration is particularly noteworthy, with the compound exhibiting (2S,4R) absolute configuration, indicating an L-configuration at the α-carbon (position 2) and R-configuration at the 4-position where the phenylmethoxy group is attached.

The pyrrolidine ring adopts a specific conformation that is influenced by the bulky phenylmethoxy substituent at the 4-position. Research on related proline derivatives has demonstrated that such substitutions significantly impact the ring pucker and overall molecular conformation. The phenylmethoxy group, consisting of a benzyl moiety connected through an oxygen atom, introduces considerable steric bulk that influences the spatial arrangement of the entire molecule. This configuration creates a three-dimensional structure where the phenyl ring can adopt various orientations relative to the pyrrolidine ring plane.

The stereochemical assignment of the (4R) configuration has been established through various analytical methods, including nuclear Overhauser effect spectroscopy and gradient correlation spectroscopy techniques. The presence of two stereocenters in the molecule results in specific dihedral angles and bond orientations that are crucial for understanding the compound's biological activity and chemical reactivity. The L-configuration at the α-carbon ensures compatibility with natural amino acid stereochemistry, while the (4R) configuration at the 4-position provides the specific spatial arrangement required for selective biological interactions.

The molecular geometry is further characterized by the conformational flexibility of the phenylmethoxy side chain, which can rotate around the C-O bond connecting the pyrrolidine ring to the benzyl group. This flexibility allows the phenyl ring to occupy different spatial positions, potentially enabling the compound to adopt conformations suitable for various molecular recognition events. Computational studies on similar compounds have revealed that the methylene linker in the phenylmethoxy group provides sufficient flexibility for the benzyl aromatic ring to position within hydrophobic binding pockets.

X-ray Crystallographic Analysis

X-ray crystallographic analysis represents the definitive method for determining the three-dimensional structure of L-Proline, 4-(phenylmethoxy)-, (4R)- in the solid state. This technique provides precise atomic coordinates, bond lengths, bond angles, and crystal packing arrangements that are essential for understanding the compound's structural properties. The crystallographic analysis involves the measurement of diffracted X-ray intensities from single crystals, followed by computational refinement to produce a detailed three-dimensional model of the molecular structure.

The crystallographic studies of related proline derivatives have demonstrated specific patterns in bond lengths and angles within the pyrrolidine ring system. In compounds with similar stereochemical configurations, the C-C bond lengths within the pyrrolidine ring typically range from 1.52 to 1.56 Angstroms, while the C-N bonds exhibit lengths around 1.46 to 1.48 Angstroms. The C-O bonds connecting the phenylmethoxy substituent to the pyrrolidine ring show characteristic lengths of approximately 1.42 to 1.44 Angstroms, consistent with sp³ carbon-oxygen single bonds.

The crystal structure analysis reveals important information about intermolecular interactions and crystal packing arrangements. Related benzazepine derivatives have shown the formation of hydrogen-bonded networks in the crystal lattice, with carboxylic acid groups participating in both intramolecular and intermolecular hydrogen bonding. The crystal structures often exhibit space group symmetries that reflect the inherent chirality of the compound, with enantiomerically pure samples crystallizing in non-centrosymmetric space groups.

The crystallographic data provides detailed geometric parameters including torsion angles that define the relative orientations of the phenylmethoxy substituent with respect to the pyrrolidine ring. These parameters are crucial for understanding the conformational preferences of the molecule in the solid state and for validating computational models used in drug design applications. The crystal structure also reveals the preferred conformation of the pyrrolidine ring, which may adopt envelope or half-chair conformations depending on the specific substitution pattern and crystal packing forces.

Nuclear Magnetic Resonance Spectral Features

Nuclear Magnetic Resonance spectroscopy provides comprehensive information about the solution-state structure and dynamics of L-Proline, 4-(phenylmethoxy)-, (4R)-. The compound exhibits characteristic NMR spectral features that reflect its unique structural elements, including the pyrrolidine ring, the phenylmethoxy substituent, and the carboxylic acid functionality. The NMR analysis encompasses both ¹H and ¹³C NMR spectroscopy, as well as two-dimensional correlation experiments that establish connectivity patterns and stereochemical relationships.

The ¹H NMR spectrum of the compound displays several distinct regions corresponding to different proton environments. The aromatic protons of the phenyl ring typically appear in the range of 7.2 to 7.4 parts per million, exhibiting multipicity patterns characteristic of monosubstituted benzene rings. The methylene protons of the benzyl group (OCH₂Ph) appear as a characteristic singlet around 4.5 to 5.0 parts per million, showing coupling to both the aromatic ring and the oxygen atom.

The pyrrolidine ring protons exhibit complex coupling patterns that provide information about the ring conformation and stereochemistry. The α-proton adjacent to the carboxylic acid group typically appears around 4.3 to 4.7 parts per million, while the protons at the 3- and 5-positions of the pyrrolidine ring show characteristic chemical shifts between 2.0 and 4.0 parts per million. The proton at the 4-position, bearing the phenylmethoxy substituent, exhibits a distinct chemical shift around 4.0 to 4.5 parts per million due to the deshielding effect of the oxygen atom.

| Carbon Position | Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| C-2 (α-carbon) | 62.5 | CH |

| C-3 | 40.2 | CH₂ |

| C-4 | 72.8 | CH |

| C-5 | 55.7 | CH₂ |

| Carboxyl carbon | 177.1 | C |

| Benzyl CH₂ | 71.5 | CH₂ |

| Aromatic carbons | 127-137 | CH/C |

The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule. Based on data from related proline derivatives, the carbonyl carbon of the carboxylic acid group appears around 177 parts per million, while the pyrrolidine ring carbons exhibit chemical shifts between 40 and 73 parts per million. The benzyl methylene carbon typically appears around 71 parts per million, while the aromatic carbons of the phenyl ring show characteristic chemical shifts in the range of 127 to 137 parts per million.

Two-dimensional NMR experiments, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide crucial information about connectivity patterns and spatial relationships within the molecule. These experiments enable the assignment of stereochemistry and the determination of preferred conformations in solution, complementing the solid-state information obtained from X-ray crystallography.

Infrared and Raman Spectroscopic Profiles

Infrared and Raman spectroscopy provide complementary vibrational information about L-Proline, 4-(phenylmethoxy)-, (4R)-, revealing characteristic frequencies associated with specific functional groups and molecular vibrations. These techniques are particularly valuable for identifying functional groups, assessing molecular interactions, and monitoring conformational changes in the compound. The spectroscopic profiles reflect the vibrational modes of the carboxylic acid group, the pyrrolidine ring, and the phenylmethoxy substituent.

The infrared spectrum of the compound exhibits several characteristic absorption bands that serve as fingerprints for structural identification. The carboxylic acid functionality produces strong absorption bands around 1700 to 1720 cm⁻¹ corresponding to the C=O stretching vibration, and a broad absorption band between 2500 and 3300 cm⁻¹ attributed to the O-H stretching vibration of the carboxylic acid group. The intensity and position of these bands are influenced by hydrogen bonding interactions and the specific conformational state of the molecule.

The aromatic C-H stretching vibrations of the phenyl ring appear in the region around 3030 to 3080 cm⁻¹, while the aromatic C=C stretching vibrations produce characteristic bands between 1450 and 1600 cm⁻¹. The phenyl ring also contributes to out-of-plane bending vibrations that appear in the fingerprint region below 1000 cm⁻¹, providing additional structural information about the aromatic substituent.

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| O-H stretch (COOH) | 2500-3300 | Strong, broad | Carboxylic acid |

| C-H stretch (aromatic) | 3030-3080 | Medium | Phenyl ring |

| C=O stretch | 1700-1720 | Strong | Carboxyl group |

| C=C stretch (aromatic) | 1450-1600 | Medium | Phenyl ring |

| C-O stretch | 1200-1300 | Strong | Ether linkage |

| Ring vibrations | 800-1200 | Variable | Pyrrolidine ring |

The pyrrolidine ring contributes several characteristic vibrations, including C-N stretching modes around 1200 to 1350 cm⁻¹ and various ring deformation modes in the fingerprint region. The C-O stretching vibration of the ether linkage connecting the phenylmethoxy group to the pyrrolidine ring appears as a strong absorption around 1200 to 1300 cm⁻¹, providing direct evidence for the presence of this structural feature.

Raman spectroscopy complements the infrared data by providing enhanced sensitivity to symmetric vibrations and offering better resolution for certain vibrational modes. The Raman spectrum typically shows strong bands corresponding to aromatic ring breathing modes around 1000 cm⁻¹ and C-C stretching vibrations of the pyrrolidine ring. The combination of infrared and Raman spectroscopic data provides a comprehensive vibrational fingerprint that enables unambiguous identification of the compound and monitoring of conformational changes under different conditions.

The spectroscopic profiles are particularly valuable for assessing the purity of synthetic samples and for monitoring chemical modifications or degradation processes. The characteristic frequency patterns serve as quality control markers in pharmaceutical applications and provide insight into intermolecular interactions in different chemical environments.

Properties

CAS No. |

40350-84-3 |

|---|---|

Molecular Formula |

C12H15NO3 · HCl |

Molecular Weight |

257.72 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs, their substituents, and properties:

Key Differentiators and Challenges

Preparation Methods

Tosylation and Benzyloxide Displacement

A widely documented method involves converting the 4-hydroxy group of protected trans-4-hydroxy-L-proline into a tosylate intermediate, followed by nucleophilic substitution with benzyloxide.

Procedure :

-

Amino Protection : The amine group of trans-4-hydroxy-L-proline is protected with benzoyl chloride in aqueous sodium hydroxide, yielding N-benzoyl-trans-4-hydroxy-L-proline.

-

Carboxyl Protection : The carboxylic acid is esterified using benzyl bromide in dimethylformamide (DMF) with sodium carbonate.

-

Tosylation : The 4-hydroxy group is treated with p-toluenesulfonyl chloride in pyridine at 4°C, forming the tosylate derivative.

-

Substitution : The tosylate undergoes displacement with sodium benzyloxide in anhydrous DMF at 60°C for 12 hours, facilitated by aluminum chloride (AlCl₃) as a Lewis acid to enhance electrophilicity.

-

Deprotection : Sequential hydrolysis with lithium hydroxide (LiOH) removes the benzoyl and benzyl groups, yielding 4R-benzyloxyproline.

Key Data :

This method’s high stereoretention is attributed to the AlCl₃-mediated SN1-like mechanism, where the Lewis acid stabilizes a transient carbocation intermediate, enabling front-side attack by benzyloxide.

Mesylation and Alternative Leaving Groups

Replacing tosyl with mesyl (methanesulfonyl) groups accelerates substitution kinetics due to mesylate’s superior leaving ability.

Procedure :

-

Mesylation : N-benzoyl-trans-4-hydroxy-L-proline methyl ester is treated with methanesulfonyl chloride in dichloromethane (DCM) and triethylamine.

-

Substitution : The mesylate reacts with benzylmagnesium bromide (2 eq) in tetrahydrofuran (THF) at −20°C, yielding the benzyloxy product after aqueous workup.

Key Data :

While mesylation offers higher yields, the Grignard reagent’s strong basicity necessitates low temperatures to prevent epimerization.

Despite its inefficiency for 4R retention, this method is valuable for synthesizing 4S-benzyloxyproline, highlighting the importance of starting material configuration.

Epoxide Ring-Opening Strategy

Epoxidation of 3,4-dehydroproline derivatives followed by benzyloxide-mediated ring-opening offers a stereodivergent approach.

Procedure :

-

Epoxidation : N-Cbz-3,4-dehydro-L-proline benzyl ester is treated with meta-chloroperoxybenzoic acid (mCPBA) in DCM, forming the trans-epoxide.

-

Ring-Opening : The epoxide reacts with benzyloxide in methanol at 50°C, selectively attacking the less hindered carbon to yield 4R-benzyloxyproline.

Key Data :

This method’s regioselectivity is governed by the epoxide’s electronic bias, favoring nucleophilic attack at the carbon distal to the electron-withdrawing carboxyl group.

Solid-Phase Peptide Synthesis (SPPS) Adaptations

SPPS enables modular incorporation of 4R-benzyloxyproline into peptides, leveraging Fmoc-protected intermediates.

Procedure :

-

Resin Loading : Fmoc-4R-benzyloxyproline-OH is anchored to 2-chlorotrityl chloride (CTC) resin via its carboxyl group.

-

Peptide Elongation : Standard Fmoc deprotection (piperidine/DMF) and coupling (HBTU/DIEA) steps are performed.

-

Cleavage : Trifluoroacetic acid (TFA) liberates the peptide from the resin while retaining the benzyl ether.

Key Data :

SPPS is ideal for pharmaceutical applications requiring 4R-benzyloxyproline-enriched peptides, such as protease inhibitors.

Comparative Analysis of Methodologies

| Method | Yield (%) | Stereoselectivity (4R:4S) | Scalability |

|---|---|---|---|

| Tosylation/AlCl₃ | 78 | 98:2 | High |

| Mesylation/Grignard | 81 | 97:3 | Moderate |

| Mitsunobu | 65 | 5:95 | Low |

| Epoxide Ring-Opening | 68 | 85:15 | Moderate |

| SPPS | 92 | >99:1 | High |

The AlCl₃-mediated tosylate substitution and SPPS emerge as the most scalable and stereoselective routes, respectively .

Q & A

Q. What are the typical synthetic routes for (4R)-4-(phenylmethoxy)-L-proline, and how do protecting groups influence the process?

The synthesis often involves:

- Protection of the amino group : Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups are commonly used to prevent undesired side reactions .

- Functionalization at the 4-position : Introduction of the phenylmethoxy group via nucleophilic substitution or Mitsunobu reactions, depending on steric and electronic factors .

- Deprotection : Final removal of protecting groups under mild acidic (Boc) or basic (Fmoc) conditions to yield the free amino acid .

Key considerations : Choice of protecting group affects solubility and compatibility with downstream reactions (e.g., Fmoc is preferred for solid-phase peptide synthesis) .

Q. How can the structural configuration of (4R)-4-(phenylmethoxy)-L-proline be confirmed experimentally?

- Chiral HPLC : Resolves enantiomers and confirms the (4R) stereochemistry .

- X-ray crystallography : Provides definitive proof of the 3D arrangement, particularly the trans-configuration of the pyrrolidine ring .

- NMR spectroscopy : H and C NMR distinguish the 4-position substitution pattern; coupling constants (e.g., ) validate ring puckering .

Q. What are the primary applications of this compound in peptide and protein engineering?

- Conformational control : The phenylmethoxy group introduces steric bulk, stabilizing specific secondary structures (e.g., β-turns or polyproline helices) in peptides .

- Hydrophobicity modulation : Enhances membrane permeability in drug candidates, as demonstrated in analogs like (4R)-Boc-4-(naphthylmethoxy)-L-proline .

- Enzyme inhibition : Acts as a proline mimetic in protease inhibitors due to its rigid backbone .

Advanced Research Questions

Q. How can synthetic yield be optimized for (4R)-4-(phenylmethoxy)-L-proline under varying catalytic conditions?

- Catalyst screening : Palladium-based catalysts for cross-coupling or enzymatic catalysts (e.g., lipases) for asymmetric substitutions may improve regioselectivity .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency, while THF minimizes side reactions in Mitsunobu protocols .

- Temperature control : Lower temperatures (0–5°C) reduce racemization during deprotection steps .

Q. What is the impact of the (4R)-phenylmethoxy substituent on pharmacokinetic properties compared to other proline derivatives?

- Lipophilicity : The phenylmethoxy group increases LogP values, improving blood-brain barrier penetration but potentially reducing aqueous solubility. Compare with (4R)-hydroxyproline (LogP = -1.3) vs. phenylmethoxy analog (LogP ≈ 1.5) .

- Metabolic stability : The ether linkage resists hydrolysis better than ester-containing analogs, as shown in in vitro microsomal assays .

- Toxicity screening : Structural analogs with bulkier substituents (e.g., trifluoromethoxy) exhibit higher cytotoxicity in HepG2 cells, necessitating SAR studies .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Purity assessment : Use HPLC-MS to detect impurities (e.g., diastereomers or unreacted intermediates) that may skew bioactivity results .

- Assay standardization : Validate cellular assays (e.g., IC measurements) against controls like (4S)-stereoisomers to isolate configuration-specific effects .

- Computational modeling : Molecular docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like prolyl hydroxylases, clarifying conflicting in vitro data .

Q. What advanced techniques characterize the compound’s interactions with biological targets?

- Surface plasmon resonance (SPR) : Quantifies binding kinetics (k/k) to receptors like integrins or collagenases .

- Cryo-EM : Visualizes interactions with large protein complexes at near-atomic resolution .

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of binding, informing entropy-driven vs. enthalpy-driven interactions .

Methodological Tables

Q. Table 1. Comparative Analysis of Proline Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.